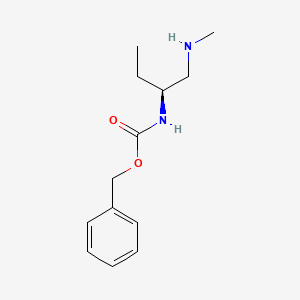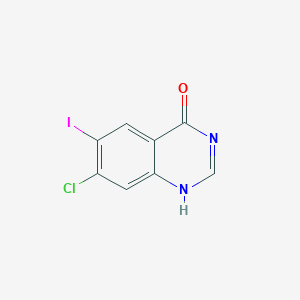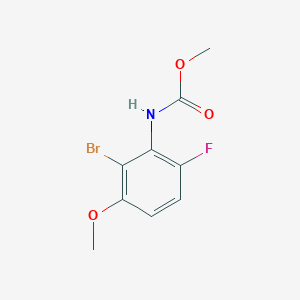
2-amino-7-(trifluoromethyl)-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service number 44264447 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Métodos De Preparación
The synthesis of the compound with Chemical Abstracts Service number 44264447 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of specific reactants under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under specific temperature, pressure, and pH conditions to ensure the optimal formation of the compound. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous processing techniques to achieve high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
The compound with Chemical Abstracts Service number 44264447 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific reagents and conditions, such as halogenation or nitration.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
The compound with Chemical Abstracts Service number 44264447 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on cellular processes and pathways. It may be used as a tool to investigate the role of specific enzymes or proteins in biological systems.
Medicine: In the field of medicine, the compound is explored for its potential therapeutic applications. It may be used as a lead compound for drug development or as a diagnostic tool.
Industry: The compound is used in various industrial applications, such as the production of specialty chemicals, materials science, and environmental monitoring.
Mecanismo De Acción
The mechanism of action of the compound with Chemical Abstracts Service number 44264447 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The compound may affect various biochemical pathways, such as metabolic pathways, signal transduction pathways, or gene expression pathways. The exact mechanism of action depends on the specific context and application of the compound.
Propiedades
IUPAC Name |
2-amino-7-(trifluoromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)4-1-2-5-6(3-4)14-8(13)15-7(5)16/h1-3H,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRJERFQSDIWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol](/img/structure/B8131984.png)



![1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate](/img/structure/B8131999.png)




![(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B8132038.png)


